3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine
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Overview
Description
3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine is an organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to an azetidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine typically involves the following steps:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.
Methoxylation: The brominated and chlorinated phenol is then reacted with methanol in the presence of a base to form the methoxy derivative.
Azetidine Formation: The methoxy derivative is then reacted with azetidine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents, along with the azetidine ring, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. The azetidine ring also adds to its distinct structural and functional properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
3-[(2-bromo-5-chlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrClNO/c11-10-2-1-8(12)3-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
QVVORACHCGXTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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